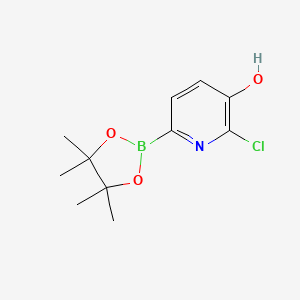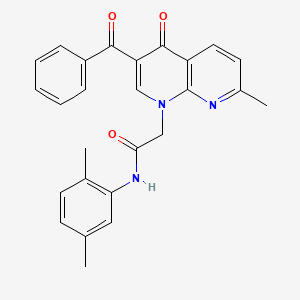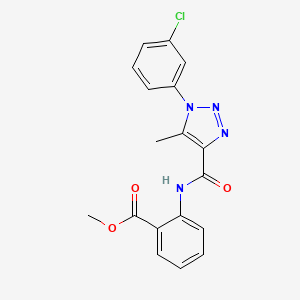![molecular formula C19H21N3O2 B2643099 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2309310-26-5](/img/structure/B2643099.png)
5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a pyrazolopyrazine derivative that has been synthesized by various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one is not fully understood. However, it has been suggested that the compound exerts its inhibitory effects on enzymes by binding to their active sites and preventing substrate binding. This leads to the inhibition of enzyme activity and subsequent disruption of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one can affect various biochemical and physiological processes. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate immune responses. However, further research is needed to fully understand the effects of this compound on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one in lab experiments include its potent inhibitory activity against enzymes and its potential applications in drug discovery. However, the limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and effects on biological systems.
Direcciones Futuras
There are several future directions for research on 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one. These include:
1. Further studies on the compound's mechanism of action and effects on biological systems.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Investigation of the compound's potential applications in the treatment of various diseases, including cancer and inflammatory disorders.
4. Exploration of the compound's potential as a lead compound for the development of new drugs.
5. Examination of the compound's pharmacokinetics and toxicity in animal models to assess its safety and efficacy.
Métodos De Síntesis
The synthesis of 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one has been achieved by different methods. One of the most commonly used methods is the condensation of 4-ethoxyphenyl hydrazine and cyclobutanone with 2-hydroxy-3-(4-nitrophenyl)acrylic acid followed by cyclization with phosphorous oxychloride. Another method involves the condensation of 4-ethoxyphenyl hydrazine and cyclobutanone with 2-nitrobenzaldehyde followed by cyclization with acetic anhydride. These methods have been reported to yield good results in terms of purity and yield.
Aplicaciones Científicas De Investigación
5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential applications in drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes such as CDK2 and CDK9, which are involved in the regulation of cell cycle progression and transcription. This compound has also been reported to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Propiedades
IUPAC Name |
5-(cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-24-16-8-6-15(7-9-16)17-12-18-19(23)21(10-11-22(18)20-17)13-14-4-3-5-14/h6-12,14H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTLDUUYKDBRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2643021.png)
![N,N-diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643022.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2643026.png)


![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2643030.png)




